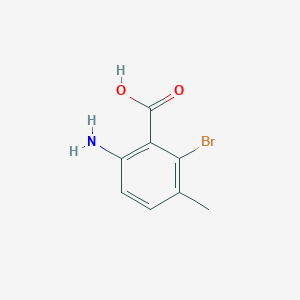

6-Amino-2-bromo-3-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-bromo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESUDZIADGQZIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346372 | |

| Record name | 6-Amino-2-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-85-7 | |

| Record name | 6-Amino-2-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromo-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Amino-2-bromo-3-methylbenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization methods for 6-Amino-2-bromo-3-methylbenzoic acid. Due to the limited availability of direct experimental data, this guide consolidates information from analogous reactions and predictive models to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Synthesis Pathway

The proposed synthesis of this compound is a three-step process commencing with the commercially available 3-methylbenzoic acid. The pathway involves an initial bromination, followed by nitration, and concluding with the reduction of the nitro group to the desired amine.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-methylbenzoic Acid

This procedure is adapted from established methods for the bromination of substituted benzoic acids.

Reaction: 3-Methylbenzoic Acid + Br₂ --(FeBr₃)--> 2-Bromo-3-methylbenzoic Acid

Materials:

-

3-Methylbenzoic Acid

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium thiosulfate solution (Na₂S₂O₃)

-

Sodium bicarbonate solution (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3-methylbenzoic acid in the chosen inert solvent.

-

Add a catalytic amount of FeBr₃ to the solution.

-

Slowly add a stoichiometric amount of bromine dissolved in the same solvent from the dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench the excess bromine by adding a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with a saturated solution of sodium bicarbonate, and then with brine.

-

Acidify the combined aqueous layers with concentrated HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Bromo-3-methylbenzoic acid.

Step 2: Synthesis of 2-Bromo-6-nitro-3-methylbenzoic Acid

This nitration protocol is based on general methods for the nitration of aromatic compounds.

Reaction: 2-Bromo-3-methylbenzoic Acid + HNO₃ --(H₂SO₄)--> 2-Bromo-6-nitro-3-methylbenzoic Acid

Materials:

-

2-Bromo-3-methylbenzoic Acid

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

Procedure:

-

In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid to 2-Bromo-3-methylbenzoic acid with constant stirring, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction by TLC.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

The crude 2-Bromo-6-nitro-3-methylbenzoic acid can be purified by recrystallization.

Step 3: Synthesis of this compound

The reduction of the nitro group is a standard transformation, with tin(II) chloride being a common and effective reagent.

Reaction: 2-Bromo-6-nitro-3-methylbenzoic Acid + SnCl₂·2H₂O --(HCl/Ethanol)--> this compound

Materials:

-

2-Bromo-6-nitro-3-methylbenzoic Acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide solution (NaOH)

Procedure:

-

Dissolve 2-Bromo-6-nitro-3-methylbenzoic acid in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

Filter the mixture and wash the precipitate with ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the this compound by recrystallization.

Characterization Data

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not available |

| Solubility | Expected to be soluble in organic solvents |

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | d | 1H | H-5 |

| ~6.8 | d | 1H | H-4 |

| ~5.5 | br s | 2H | -NH₂ |

| ~2.3 | s | 3H | -CH₃ |

| ~12.5 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~168 | -COOH |

| ~148 | C-6 (C-NH₂) |

| ~135 | C-3 (C-CH₃) |

| ~130 | C-5 |

| ~120 | C-4 |

| ~115 | C-2 (C-Br) |

| ~110 | C-1 |

| ~20 | -CH₃ |

Table 3: Expected FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretch (amine) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 1700-1680 | Strong | C=O stretch (carboxylic acid) |

| 1620-1580 | Medium | N-H bend (amine) |

| 1300-1200 | Strong | C-O stretch (carboxylic acid) |

| 850-550 | Medium | C-Br stretch |

Table 4: Expected Mass Spectrometry Data (EI)

| m/z Value | Interpretation |

| 230/232 | Molecular ion peak (M⁺, M+2 due to Br isotope) |

| 213/215 | Loss of -OH |

| 185/187 | Loss of -COOH |

| 151 | Loss of Br |

| 106 | Loss of Br and -COOH |

Experimental Workflow and Logic Diagrams

Caption: General experimental workflow for the synthesis and characterization.

Caption: Logical flow of the characterization process.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the proposed reaction conditions and validate the predicted characterization data through rigorous experimentation.

An In-depth Technical Guide on 6-Amino-2-bromo-3-methylbenzoic acid

Disclaimer: Publicly available scientific literature and data for 6-Amino-2-bromo-3-methylbenzoic acid (CAS No. 147149-85-7) are exceptionally scarce. This guide summarizes the limited information available for the specified compound and provides context from more thoroughly documented, structurally related isomers. The experimental protocols and diagrams presented are generalized representations based on common practices in medicinal chemistry and should not be interpreted as established procedures for this specific molecule.

Core Compound Identification and Properties

While information is sparse, the definitive Chemical Abstracts Service (CAS) number for this compound has been identified as 147149-85-7. Its basic chemical properties, primarily sourced from chemical suppliers, are outlined below. For comparative purposes, properties of related, more extensively documented isomers are also presented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 147149-85-7 | |

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | |

| Appearance | Solid (form) | |

| SMILES | O=C(O)C1=C(N)C=CC(C)=C1Br | |

| InChI | 1S/C8H8BrNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| InChI Key | DESUDZIADGQZIJ-UHFFFAOYSA-N |

Table 2: Comparative Physicochemical Properties of Related Isomers

| Property | 6-Amino-3-bromo-2-methylbenzoic acid | 2-Amino-3-bromo-5-methylbenzoic acid |

| CAS Number | 124341-06-6[1] | 13091-43-5[2] |

| Molecular Formula | C₈H₈BrNO₂[1] | C₈H₈BrNO₂[2] |

| Molecular Weight | 230.06 g/mol [1] | 230.06 g/mol [2] |

| Melting Point | Not available | 204-208 °C[2] |

| Boiling Point | 346.4±42.0°C (Predicted) | Not available |

| Appearance | Solid | Solid[2] |

Synthesis and Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not available in the public domain. However, based on general organic chemistry principles and synthesis routes for analogous compounds found in patent literature, a plausible synthetic approach can be outlined. The following represents a generalized workflow and should be considered illustrative rather than a definitive protocol.

General Synthetic Workflow for Brominated Aminobenzoic Acids:

A common strategy for the synthesis of compounds with this structural motif involves the bromination of an appropriate aminomethylbenzoic acid precursor. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity of the bromination.

Illustrative Experimental Protocol:

-

Starting Material Preparation: The synthesis would likely commence with a suitable aminomethylbenzoic acid.

-

Bromination: The precursor would be dissolved in a suitable solvent (e.g., a halogenated solvent like dichloromethane or chloroform). A brominating agent, such as N-bromosuccinimide (NBS), would be added, often in the presence of a catalyst or initiator. The reaction might be carried out under specific temperature and light conditions to facilitate the desired substitution pattern.

-

Work-up and Purification: Following the reaction, the mixture would be quenched, and the organic product extracted. Purification would likely be achieved through techniques such as recrystallization or column chromatography to isolate the desired isomer.

Below is a conceptual workflow diagram for the synthesis of a generic brominated aminobenzoic acid.

Applications in Research and Drug Development

Specific biological activities or applications for this compound have not been reported. However, the structural motifs present in this molecule are of significant interest in medicinal chemistry. Aminobenzoic acid derivatives are common building blocks in the synthesis of a variety of heterocyclic compounds, some of which exhibit potent biological activities.

For instance, the related compound, 2-Amino-3-bromo-5-methylbenzoic acid, is noted for its use in synthesizing quinazolinones, a class of compounds with known anti-inflammatory and antimicrobial properties[3]. It is plausible that this compound could serve a similar role as a scaffold for creating novel chemical entities for biological screening.

The general workflow for utilizing such a compound in a drug discovery context is illustrated below.

Signaling Pathways

There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways. Research into the biological effects of this specific compound appears to be unpublished.

Conclusion

This compound is a chemical entity for which there is a significant lack of publicly available scientific data. While its fundamental properties can be inferred from supplier information, its synthesis, biological activity, and potential applications remain largely unexplored in the scientific literature. Based on the known utility of structurally similar compounds, it holds potential as a building block for the synthesis of novel compounds with potential therapeutic applications. However, any such applications would require substantial future research and validation. Researchers interested in this compound should be prepared to undertake foundational research, including the development and validation of synthetic routes and comprehensive biological screening.

References

Spectroscopic Analysis of 6-Amino-2-bromo-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the spectroscopic data for 6-Amino-2-bromo-3-methylbenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands. To offer a comparative reference, experimental ¹H NMR data for the closely related isomer, 2-bromo-3-methylbenzoic acid, is also included. Detailed, generalized experimental protocols for acquiring NMR, IR, and MS data for aromatic carboxylic acids are provided to guide researchers in their analytical workflows.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development due to its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. Accurate characterization of such molecules is paramount, and spectroscopic techniques such as NMR, IR, and MS are indispensable for confirming chemical structure and purity. This guide aims to provide a foundational dataset and methodological framework for the spectroscopic analysis of this compound.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈BrNO₂

-

Molecular Weight: 230.06 g/mol

-

CAS Number: 1156838-26-4

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Data for this compound

The following table summarizes the predicted proton NMR chemical shifts. These values are estimated based on the electronic environment of the protons.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.0-7.2 | Doublet | 1 | Aromatic H (C4-H) |

| ~ 6.6-6.8 | Doublet | 1 | Aromatic H (C5-H) |

| ~ 4.5-5.5 (broad) | Singlet | 2 | Amino (-NH₂) |

| ~ 2.2-2.4 | Singlet | 3 | Methyl (-CH₃) |

| ~ 11.0-13.0 (broad) | Singlet | 1 | Carboxylic Acid (-COOH) |

2.1.2. Experimental ¹H NMR Data for 2-bromo-3-methylbenzoic acid (for comparison)

For comparative purposes, the experimental ¹H NMR data for the related isomer, 2-bromo-3-methylbenzoic acid, is presented below. Note the absence of the amino group and the different substitution pattern will alter the chemical shifts.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.70 | Triplet | 3.9 | Aromatic H |

| 7.42 | Doublet | 7.2 | Aromatic H |

| 7.29 | Triplet | 7.6 | Aromatic H |

| 2.49 | Singlet | - | Methyl (-CH₃) |

2.1.3. Predicted ¹³C NMR Data for this compound

The predicted carbon-13 NMR chemical shifts are outlined below.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170-175 | Carboxylic Acid (C=O) |

| ~ 145-150 | Aromatic C-NH₂ |

| ~ 135-140 | Aromatic C-Br |

| ~ 130-135 | Aromatic C-H |

| ~ 125-130 | Aromatic C-CH₃ |

| ~ 115-120 | Aromatic C-H |

| ~ 110-115 | Aromatic C-COOH |

| ~ 20-25 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-3500 (broad) | N-H Stretch | Amino group (-NH₂) |

| 2500-3300 (broad) | O-H Stretch | Carboxylic acid (-COOH) |

| 1680-1710 | C=O Stretch | Carboxylic acid carbonyl |

| 1600-1650 | N-H Bend | Amino group |

| 1450-1600 | C=C Stretch | Aromatic ring |

| 1210-1320 | C-O Stretch | Carboxylic acid |

| 1000-1100 | C-N Stretch | Amino group |

| 600-800 | C-Br Stretch | Bromo substituent |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

2.3.1. Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 230/232 | Molecular ion peak [M]⁺, showing the isotopic pattern for one bromine atom. |

| 213/215 | Loss of OH group from the carboxylic acid. |

| 185/187 | Loss of COOH group. |

| 106 | Loss of Br and COOH groups. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid aromatic carboxylic acids.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a foundational set of predicted and comparative spectroscopic data for this compound, along with standardized methodologies for its analysis. While direct experimental data remains elusive in publicly accessible domains, the information presented herein serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, enabling preliminary characterization and guiding further empirical investigation. The provided protocols offer a robust starting point for obtaining high-quality spectroscopic data for this and related compounds.

Chemical structure and IUPAC name of 6-Amino-2-bromo-3-methylbenzoic acid

An In-Depth Technical Guide to 6-Amino-2-bromo-3-methylbenzoic Acid

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, and known properties of this compound. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

The chemical structure is as follows:

Chemical Formula: C₈H₈BrNO₂[1]

SMILES String: O=C(O)C1=C(N)C=CC(C)=C1Br[1]

InChI Key: DESUDZIADGQZIJ-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| Molecular Weight | 230.06 g/mol | [1] |

| Empirical Formula | C₈H₈BrNO₂ | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 1156838-26-4 (for 2-Amino-6-bromo-3-methylbenzoic acid isomer) | |

| PubChem Substance ID | 329827091 | [1] |

| Storage Class | 11 - Combustible Solids | [1] |

| WGK | WGK 3 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential route for the synthesis of this compound involves the nitration of 2-bromo-3-methylbenzoic acid followed by the reduction of the nitro group to an amine.

Step 1: Bromination of m-Toluic Acid The synthesis could start from m-toluic acid, which is first brominated to yield 2-bromo-3-methylbenzoic acid.

Step 2: Nitration of 2-Bromo-3-methylbenzoic acid The resulting 2-bromo-3-methylbenzoic acid can then be nitrated to introduce a nitro group onto the aromatic ring, likely at the 6-position due to directing effects of the existing substituents.

Step 3: Reduction of the Nitro Group The final step would be the reduction of the nitro group to an amino group, yielding the target compound, this compound.

The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in peer-reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. Related substituted aminobenzoic acids are recognized as valuable building blocks in medicinal chemistry for the synthesis of various heterocyclic compounds with potential therapeutic applications. For instance, derivatives of other bromo-substituted anthranilic acids have been investigated for anti-inflammatory, anticonvulsant, and antimicrobial activities. However, the specific biological role of this compound remains to be elucidated.

Conclusion

This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and drug discovery. While its fundamental physicochemical properties are documented, detailed experimental protocols for its synthesis and information on its biological activity are not yet publicly available. The proposed synthetic pathway offers a logical approach for its preparation, which can be optimized by researchers in the field. Further studies are required to explore the potential therapeutic applications and biological mechanisms of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 6-Amino-2-bromo-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Amino-2-bromo-3-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on its known physicochemical properties, predicted behavior based on its chemical structure, and detailed experimental protocols for determining its solubility and stability profiles.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier and database entries.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂[1][2] |

| Molecular Weight | 230.06 g/mol [1] |

| Appearance | Solid[2] |

| IUPAC Name | This compound[1] |

| InChI Key | DESUDZIADGQZIJ-UHFFFAOYSA-N[2] |

| SMILES String | O=C(O)C1=C(N)C=CC(C)=C1Br |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. The structure of this compound, containing both a hydrophilic amino group and a carboxylic acid, along with a lipophilic bromo-methyl substituted benzene ring, suggests a pH-dependent solubility profile. It is expected to be poorly soluble in neutral aqueous media but should exhibit increased solubility in acidic and basic solutions due to the formation of the corresponding salts. Solubility in various organic solvents is also anticipated.

To precisely quantify its solubility, standardized experimental protocols are necessary. The two most common types of solubility measurements are kinetic and thermodynamic solubility.

Experimental Protocols for Solubility Determination

2.1.1. Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to determine the concentration at which a compound precipitates from a solution when rapidly transitioning from a high-concentration organic solvent stock (typically DMSO) to an aqueous buffer.[3][4][5][6] This method is useful for identifying potential solubility issues early on.[4][6]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a specified aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well, causing the compound to potentially precipitate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[5]

-

Incubation: Shake the plate for a defined period (e.g., 1.5-2 hours) at a constant temperature (e.g., 25°C).[5][7]

-

Precipitate Detection: Determine the concentration at which precipitation occurs using methods like turbidimetry (nephelometry), which measures light scattering from undissolved particles.[4][7]

-

Quantification (Optional): Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using LC-MS or UV-Vis spectroscopy against a standard curve.[6][8]

2.1.2. Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is considered the "gold standard" as it measures the concentration of a compound in a saturated solution at equilibrium.[3][4][9] This is a more time-consuming but accurate representation of a compound's true solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, simulated gastric fluid, simulated intestinal fluid, ethanol, methanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][4]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.45 µm PVDF) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve.

Visualization of Solubility Determination Workflow

Caption: General workflow for kinetic and thermodynamic solubility determination.

Data Presentation

Quantitative solubility data should be summarized as shown in Table 2.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Water | 25 | Thermodynamic | ||

| PBS (pH 5.0) | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Kinetic | ||

| SGF (pH 1.2) | 37 | Thermodynamic | ||

| SIF (pH 6.8) | 37 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic | ||

| Methanol | 25 | Thermodynamic | ||

| Acetonitrile | 25 | Thermodynamic | ||

| DMSO | 25 | Thermodynamic |

Stability Profile

Stability testing is crucial for identifying potential degradation products, establishing shelf-life, and determining appropriate storage conditions.[10] A forced degradation (stress testing) study is the primary method to investigate the intrinsic stability of a compound.[10][11] This involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[11] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels.[11]

Potential degradation pathways for this compound include:

-

Hydrolysis: The amide bond is generally stable, but the carboxylic acid and amino groups can be affected by extreme pH.

-

Oxidation: The electron-rich aromatic ring and the amino group are susceptible to oxidation.

-

Photolysis: Aromatic compounds can be sensitive to light, leading to photodegradation.

-

Thermal Degradation: High temperatures can induce decarboxylation or other forms of decomposition.[12]

Experimental Protocol for Forced Degradation Study

A stability-indicating analytical method, typically reverse-phase HPLC, must be developed to separate the parent compound from all potential degradation products.[13]

Methodology:

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M to 1.0 M HCl.[11]

-

Heat the solution (e.g., at 60-80°C) for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with a suitable base, and dilute it to the target concentration with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M to 1.0 M NaOH.[11]

-

Maintain the solution at room temperature or heat gently for a specified time.

-

At each time point, withdraw a sample, neutralize it with a suitable acid, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[11]

-

Keep the solution at room temperature for a specified time, protected from light.

-

At each time point, withdraw a sample, dilute, and analyze by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C, or higher, but below the melting point).

-

At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[11][14]

-

Simultaneously, store a control sample, protected from light, under the same temperature conditions.

-

After the exposure period, prepare both the light-exposed and dark control samples for HPLC analysis.

-

Visualization of Forced Degradation Workflow

Caption: Workflow for a forced degradation (stress testing) study.

Data Presentation

The results of the forced degradation study should be compiled in a clear, tabular format.

Table 3: Summary of Forced Degradation Study for this compound

| Stress Condition | Parameters | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant |

| Control | N/A | ||||

| Acid Hydrolysis | 1 M HCl, 80°C, 24h | ||||

| Base Hydrolysis | 1 M NaOH, 60°C, 8h | ||||

| Oxidation | 30% H₂O₂, RT, 24h | ||||

| Thermal (Solid) | 105°C, 72h | ||||

| Photolytic (Solid) | ICH Q1B | ||||

| Photolytic (Solution) | ICH Q1B |

RRT = Relative Retention Time

Conclusion

References

- 1. 6-Amino-3-bromo-2-methylbenzoic acid | C8H8BrNO2 | CID 15885809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. onyxipca.com [onyxipca.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. akjournals.com [akjournals.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Reactivity of the Amino and Bromo Groups in 6-Amino-2-bromo-3-methylbenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the chemical reactivity of the amino (-NH₂) and bromo (-Br) functional groups in 6-Amino-2-bromo-3-methylbenzoic acid. The content is structured to offer a predictive understanding of the molecule's behavior in various chemical transformations, which is crucial for its application in synthetic chemistry and drug discovery.

Introduction and Electronic Profile

This compound is a polysubstituted aromatic compound featuring a carboxylic acid, a methyl group, an amino group, and a bromine atom. The relative positioning of these substituents dictates the electronic and steric environment of the reactive sites, thereby influencing the reactivity of the amino and bromo groups.

-

Amino Group (-NH₂): An activating, ortho-, para-directing group due to the +M (mesomeric) effect of the nitrogen lone pair. It is a strong nucleophile and a site for electrophilic attack.

-

Bromo Group (-Br): A deactivating, ortho-, para-directing group. It has a -I (inductive) effect and a +M effect, with the inductive effect being dominant. The C-Br bond is a key site for metal-catalyzed cross-coupling reactions.

-

Carboxylic Acid (-COOH): A deactivating, meta-directing group due to its -I and -M effects. It is also an acidic proton source.

-

Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group due to hyperconjugation and a +I effect.

The interplay of these electronic effects suggests that the amino group will be highly susceptible to electrophilic reagents, while the bromo group will be the primary site for palladium-catalyzed cross-coupling reactions. The steric hindrance from the adjacent methyl and carboxylic acid groups can also influence the accessibility of the bromo and amino groups, respectively.

Reactivity of the Amino Group

The amino group in this compound is a versatile functional handle for a variety of chemical transformations.

Acylation

The amino group can be readily acylated to form amides using acylating agents like acyl chlorides or anhydrides.[1] This reaction is often used to protect the amino group or to introduce new structural motifs.

Generalized Experimental Protocol: Acylation of this compound

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DCM) containing a non-nucleophilic base (e.g., pyridine, triethylamine, 2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Experimental workflow for the acylation of the amino group.

Diazotization and Subsequent Reactions

The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[2] These diazonium salts are versatile intermediates that can be transformed into a wide range of functional groups through Sandmeyer-type reactions.[3][4]

Generalized Experimental Protocol: Diazotization and Sandmeyer Reaction

-

Suspend this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., H₂SO₄, HCl) at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

For a Sandmeyer reaction, add the diazonium salt solution to a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) and heat as required.

-

Cool the reaction mixture and extract the product.

-

Purify the product by appropriate methods.

Reactivity of the Bromo Group

The bromo group is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][6]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1 equivalent), a boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., Argon, Nitrogen).

-

Add a degassed solvent system (e.g., dioxane/water, toluene).

-

Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[7][8]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

-

In an inert atmosphere glovebox or Schlenk line, combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOᵗBu, K₃PO₄, 1.5-2 equivalents).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to 90-110 °C for 6-24 hours.

-

Monitor the reaction progress by an appropriate method (TLC, GC-MS, LC-MS).

-

Upon completion, cool the mixture, filter through celite to remove catalyst residues, and concentrate.

-

Purify the product via column chromatography.

Data Presentation: Summary of Reactivity

The following table summarizes the expected reactivity and typical conditions for the functionalization of the amino and bromo groups.

| Functional Group | Reaction Type | Reagents | Catalyst/Conditions | Expected Outcome |

| **Amino (-NH₂) ** | Acylation | Acyl chloride, Anhydride | Base (Pyridine, Et₃N), 0 °C to RT | Amide formation |

| Diazotization | NaNO₂, aq. Acid | 0-5 °C | Diazonium salt | |

| Sandmeyer Reaction | Cu(I) salt (CuX) | Heat | Replacement of -N₂⁺ with -X | |

| Bromo (-Br) | Suzuki Coupling | Boronic acid/ester, Base | Pd(0) catalyst, 80-100 °C | C-C bond formation |

| Buchwald-Hartwig | Amine, Strong Base | Pd(0) catalyst, Ligand, 90-110 °C | C-N bond formation |

Selective Functionalization Strategy

The distinct reactivity of the amino and bromo groups allows for selective functionalization.

-

To functionalize the amino group: Employ electrophilic reagents under conditions that do not favor palladium catalysis (e.g., low temperatures, no palladium source). Acylation or diazotization are prime examples.

-

To functionalize the bromo group: Utilize palladium-catalyzed cross-coupling conditions. The amino group generally does not interfere with these reactions, although its basicity might require the use of a sufficient amount of external base. In some cases, protection of the amino group (e.g., by acylation) may be beneficial prior to cross-coupling.

Caption: Logical relationship for selective functionalization pathways.

Conclusion

This compound possesses two highly valuable and orthogonal functional groups. The amino group serves as a nucleophilic center, readily undergoing reactions such as acylation and diazotization. The bromo group is an ideal handle for modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. This dual reactivity, combined with the potential for high selectivity under appropriate conditions, makes this molecule a versatile building block for the synthesis of complex organic molecules in pharmaceutical and materials science research.

References

- 1. Acylation - Wikipedia [en.wikipedia.org]

- 2. Diazotisation [organic-chemistry.org]

- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 4. scirp.org [scirp.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

The Dawn of a New Therapeutic Scaffold: Exploring the Biological Potential of 6-Amino-2-bromo-3-methylbenzoic Acid Derivatives

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds serves as the cornerstone of modern drug discovery. This technical guide delves into the promising, yet largely untapped, biological potential of derivatives of 6-Amino-2-bromo-3-methylbenzoic acid. While direct experimental data on this specific family of compounds remains nascent, a compelling body of evidence from structurally analogous molecules, particularly in the realm of oncology, suggests a fertile ground for the development of next-generation therapeutics. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, outlining potential therapeutic applications, synthetic pathways, and putative mechanisms of action.

Introduction to a Promising Scaffold

This compound is an anthranilic acid derivative, a class of compounds renowned for its utility as a versatile starting material in the synthesis of a wide array of biologically active heterocycles. The unique substitution pattern of this molecule—an amino group for cyclization, a bromine atom for potential further functionalization or to enhance activity, and a methyl group influencing steric and electronic properties—makes it an intriguing candidate for the generation of diverse chemical libraries. Based on the extensive literature on related substituted benzoic acids and their derivatives, the derivatives of this compound are predicted to exhibit a range of biological activities, with a particularly strong rationale for their investigation as anticancer agents.

The Anticancer Potential: A Focus on Quinazolinone Derivatives

The most compelling therapeutic application for derivatives of this compound lies in the synthesis of substituted quinazolinones. The fusion of a benzene ring with a pyrimidine ring to form the quinazolinone core is a well-established pharmacophore in oncology.[1] Numerous quinazolinone-based drugs have demonstrated potent anticancer activity, with some receiving FDA approval for the treatment of various malignancies.[2]

The structure-activity relationship (SAR) studies of quinazolinone derivatives consistently highlight the critical role of substituents on the quinazoline ring, particularly at the 6-position.[1][3] Derivatives of this compound would naturally lead to quinazolinones with substitution at the 6-position, a feature associated with potent and selective anticancer activity. The bromine atom at the 2-position of the parent benzoic acid would translate to a bromine at the 8-position of the resulting quinazolinone, which can also influence the biological activity.[1]

Predicted Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A significant number of anticancer quinazolinone derivatives exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[4] One of the most frequently implicated pathways is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[4][5] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.[6] It is hypothesized that quinazolinone derivatives of this compound could act as inhibitors of key kinases within this pathway, such as PI3K or Akt, thereby halting the downstream signaling that promotes cancer progression.[4][7]

Quantitative Data on Analogous Compounds

While specific quantitative data for derivatives of this compound are not yet available in the public domain, the following table summarizes the in vitro anticancer activity of structurally related 6-substituted quinazolinone derivatives against various cancer cell lines. This data serves as a strong indicator of the potential potency that could be achieved with the target compounds.

| Compound Class | Substitution at C6 | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazolinone | Aryloxyl | N87 (gastric cancer) | 0.0063 | [8] |

| Quinazolinone | Aryloxyl | H1975 (lung cancer) | 0.0075 | [8] |

| Quinazolinone | Benzamide | A549 (lung cancer) | 7.35 | [3] |

| Quinazolinone | Chloro | L1210 (leukemia) | 5.8 | [1] |

| Quinazolinone | 2-methoxy ethoxy | Various | Low micromolar | [4] |

Experimental Protocols

The synthesis of potential bioactive derivatives of this compound would likely commence with the construction of a quinazolinone scaffold. The following is a representative, generalized protocol based on established methods for the synthesis of 4(3H)-quinazolinones from anthranilic acids.[9][10]

General Procedure for the Synthesis of this compound-derived Quinazolinones:

-

Step 1: Acylation of the Anthranilic Acid. To a solution of this compound in a suitable solvent (e.g., pyridine or dioxane), an acylating agent (e.g., an acid chloride or anhydride) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours. After completion of the reaction, the mixture is poured into ice-water, and the precipitated N-acyl-6-amino-2-bromo-3-methylbenzoic acid is collected by filtration, washed with water, and dried.

-

Step 2: Cyclization to the Quinazolinone. The N-acyl derivative from Step 1 is heated with a primary amine in the presence of a dehydrating agent (e.g., phosphorus oxychloride or polyphosphoric acid) or under microwave irradiation.[10] The reaction mixture is heated for several hours until the starting material is consumed (monitored by TLC).

-

Step 3: Work-up and Purification. The reaction mixture is cooled and poured into a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the desired 2,3,6-substituted quinazolinone derivative.

Mandatory Visualizations

Synthetic Workflow for Quinazolinone Derivatives

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. cusabio.com [cusabio.com]

- 8. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

6-Amino-2-bromo-3-methylbenzoic Acid: A Versatile Scaffold for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-bromo-3-methylbenzoic acid is a trifunctional aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an amino group, a bromine atom, and a carboxylic acid on a toluene framework, provides a versatile platform for the construction of a diverse array of complex molecules, particularly heterocyclic systems of medicinal and material science interest. The strategic positioning of these functional groups allows for selective and sequential transformations, making it an ideal starting material for the synthesis of quinazolinones, phenazines, acridones, and other polycyclic structures. This guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, complete with experimental protocols and data presented for clarity and practical use.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | |

| Molecular Weight | 230.06 g/mol | |

| Appearance | Solid | |

| SMILES | O=C(O)C1=C(N)C=CC(C)=C1Br | |

| InChI | 1S/C8H8BrNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| InChI Key | DESUDZIADGQZIJ-UHFFFAOYSA-N |

Synthesis of this compound

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

Applications in Organic Synthesis

The true utility of this compound lies in its role as a versatile precursor for a variety of complex chemical architectures. The presence of the amino, bromo, and carboxylic acid functionalities allows for a range of transformations, including palladium-catalyzed cross-coupling reactions and the construction of fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety in this compound is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Conceptual Reaction Pathways:

Caption: Palladium-catalyzed cross-coupling reactions of the title compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

While a specific protocol for this compound was not found, a general procedure for the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole with aryl boronic acids can be adapted.[1]

-

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., a 4:1 mixture of toluene and water or 1,4-dioxane) under an inert atmosphere, add the arylboronic acid (1.1-1.5 equiv) and a base such as K₃PO₄ (2.0 equiv).[1]

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[1]

-

Heat the reaction mixture at an appropriate temperature (e.g., 95 °C) for a sufficient time (e.g., 24-48 hours) until the starting material is consumed, as monitored by TLC or LC-MS.[1]

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2-aryl-3-methylbenzoic acid.

Synthesis of Heterocyclic Scaffolds

The trifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials.

Quinazolinones are a class of fused heterocycles with a broad range of biological activities. The reaction of an anthranilic acid derivative with a suitable one-carbon source is a common method for their synthesis.

General Workflow for Quinazolinone Synthesis:

Caption: General pathway for the synthesis of quinazolinones.

Experimental Protocol: Microwave-Assisted Synthesis of a 3-Amino-2-methyl-quinazolin-4(3H)-one Derivative (Adapted)

The following protocol is adapted from a green synthesis method for substituted 3-amino-2-methyl-quinazolin-4(3H)-ones from the corresponding anthranilic acids.[2]

-

Benzoxazinone Formation: A mixture of this compound (1.0 equiv) and acetic anhydride (excess) is placed in a microwave-safe vessel. The mixture is irradiated in a microwave reactor at a suitable power (e.g., 250 W) and temperature (e.g., 120-150 °C) for 15-25 minutes. After cooling, the precipitated benzoxazinone intermediate is collected by filtration and washed with petroleum ether.[2]

-

Quinazolinone Formation: The crude benzoxazinone (1.0 equiv) is dissolved in absolute ethanol in a microwave-safe vessel. Hydrazine monohydrate (3.0 equiv) is added, and the mixture is irradiated at a suitable power and temperature (e.g., 250 W, 120-150 °C) for 20-35 minutes.[2]

-

After cooling, the solvent is removed under reduced pressure, and the resulting solid is collected by filtration and recrystallized from an appropriate solvent to yield the 3-amino-quinazolinone derivative.[2]

Quantitative Data for a Related Synthesis (Synthesis of 5-bromoanthranilic acid):

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Reference |

| Anthranilic acid (20 mmol) | N-bromosuccinimide (21 mmol) | Acetonitrile | 2 h | 61.85% | [3] |

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its ability to undergo selective transformations at its three functional groups opens up avenues for the efficient construction of a wide range of complex molecules, including biologically active heterocyclic compounds. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and microwave-assisted synthesis, can further enhance its utility. This guide provides a foundational understanding for researchers to explore and exploit the synthetic potential of this valuable chemical scaffold in their own research and development endeavors. Further investigation into the specific reaction conditions and optimization for this particular substrate will undoubtedly lead to the discovery of novel and efficient synthetic routes to valuable chemical entities.

References

- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of the Electronic Landscape of 6-Amino-2-bromo-3-methylbenzoic Acid: A Computational Guide

Affiliation: Google Research

Abstract

This whitepaper provides a comprehensive theoretical analysis of the electronic properties of 6-Amino-2-bromo-3-methylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. Employing Density Functional Theory (DFT), this guide outlines the computational methodology to elucidate the molecule's electronic structure, reactivity, and spectroscopic characteristics. Key parameters such as frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges are presented. The detailed protocols and data herein serve as a foundational resource for researchers, scientists, and professionals in the field of drug development and molecular engineering, facilitating further investigation and application of this compound.

Introduction

Substituted benzoic acid derivatives are a cornerstone in the development of pharmaceuticals and functional organic materials. The strategic placement of functional groups on the aromatic ring allows for the fine-tuning of their chemical and physical properties. This compound incorporates an electron-donating amino group, an electron-withdrawing bromo group, and a weakly electron-donating methyl group, creating a complex electronic environment. Understanding the interplay of these substituents is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential biological activity.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating molecular properties at the quantum level.[1] DFT provides a cost-effective and accurate means to predict geometries, electronic structures, and various spectroscopic properties of molecules, offering insights that are often challenging to obtain through experimental methods alone.[2] This guide presents a hypothetical, yet realistic, theoretical study of this compound, based on established computational protocols for similar organic molecules.[3]

Computational Methodology

The theoretical calculations detailed in this paper were conceptualized based on common practices in computational organic chemistry. All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09 or PySCF.[1][4]

Geometry Optimization and Vibrational Analysis

The initial 3D structure of this compound would be built and subjected to geometry optimization without any symmetry constraints. The optimization would be carried out using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional in conjunction with the 6-311++G(d,p) basis set.[3][5] This level of theory is well-established for providing reliable geometries for organic molecules.[6] To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would validate the stability of the optimized geometry.[7]

Electronic Property Calculations

Following successful geometry optimization, a series of single-point energy calculations would be performed to determine the electronic properties. The frontier molecular orbitals (HOMO and LUMO) energies, which are crucial for understanding chemical reactivity, would be analyzed.[8] The Molecular Electrostatic Potential (MEP) surface would be mapped to identify the electrophilic and nucleophilic sites of the molecule.[5] Furthermore, Mulliken population analysis would be conducted to determine the partial atomic charges on each atom.[3] For enhanced accuracy in predicting electronic properties, calculations could also be performed with other functionals like PBE0 or M06-2X and a larger basis set such as def2-TZVP.[9][10]

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. iiste.org [iiste.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Amino-2-bromo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Amino-2-bromo-3-methylbenzoic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The following sections detail generalized reaction conditions, specific experimental protocols adapted from related substrates, and a summary of expected outcomes based on current literature.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[1] this compound represents a trifunctional building block, incorporating an amino group, a carboxylic acid, and a bromine atom, making it an ideal substrate for creating diverse molecular scaffolds. The protocols outlined below are based on established methods for structurally similar ortho-bromoanilines and related amino-bromoaryl compounds, providing a strong starting point for reaction optimization.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions involving amino-bromoaryl substrates, which can be applied to this compound. The data is compiled from studies on analogous compounds and offers a comparative overview of various catalytic systems and their performance.

| Aryl Halide Substrate | Boronic Acid/Ester Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-6-bromobenzothiazole | Tolylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | 65 | [3][4] |

| 2-Amino-6-bromobenzothiazole | Tolylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Dioxane | 95 | 31 | 75 | [3][4] |

| 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(0) (5) | - | K₃PO₄ | DMF | Reflux | - | 64 | [4] |

| ortho-Bromoaniline | Various boronic esters | CataCXium A palladacycle (10) | - | Cs₂CO₃ | 2-MeTHF | 80 | - | up to 95 | [1] |

| 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 7-8 | >70 (conversion) | [5] |

Experimental Protocols

The following are detailed experimental protocols adapted from successful Suzuki coupling reactions of similar amino-bromoaryl compounds. These can serve as a robust starting point for the use of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from the synthesis of 2-amino-6-arylbenzothiazoles.[3][4]

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2 equivalents)

-

Dioxane or Toluene/Water (4:1 mixture)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and potassium phosphate (2 equivalents).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

-

The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent (Dioxane or a 4:1 mixture of Toluene and Water) via syringe.

-

The reaction mixture is heated to 95 °C and stirred vigorously for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a biphasic solvent system was used, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Optimized Procedure for ortho-Substituted Anilines using a Palladacycle Catalyst

This protocol is based on a high-yielding method developed for unprotected ortho-bromoanilines and may offer improved results.[1]

Materials:

-

This compound

-

Arylboronic acid pinacol ester (1.5 - 2 equivalents)

-

CataCXium A palladacycle (10 mol%)

-

Cesium carbonate (Cs₂CO₃)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound (1 equivalent), the arylboronic acid pinacol ester (1.5 equivalents), cesium carbonate, and the CataCXium A palladacycle (0.10 equivalents) to a reaction vessel.

-

Add anhydrous 2-MeTHF as the solvent.

-

Seal the reaction vessel and heat the mixture to 80 °C with stirring.

-

Monitor the reaction progress by LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the final product.

Mandatory Visualizations

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application of 6-Amino-2-bromo-3-methylbenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Introduction

6-Amino-2-bromo-3-methylbenzoic acid is a valuable substituted anthranilic acid derivative that serves as a key building block in the synthesis of various pharmaceutical intermediates. Its unique structural features, including an amino group, a bromine atom, and a carboxylic acid moiety, allow for diverse chemical transformations, making it a versatile precursor for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of quinazolinone derivatives, which are core structures in many therapeutic agents, including kinase inhibitors.

Application in the Synthesis of Quinazolinone Derivatives

Substituted quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anticonvulsant properties. This compound is a strategic starting material for the synthesis of multi-substituted quinazolinones. The general synthetic approach involves the initial formation of a 2,3-disubstituted-4(3H)-quinazolinone, which can be further functionalized.

A key application of this compound is in the synthesis of intermediates for Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their dysregulation is often associated with cancer.

Below is a detailed protocol for a two-step synthesis of a key quinazolinone intermediate from this compound.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-6-methyl-2-(substituted)-4H-benzo[d][1][2]oxazin-4-one

This protocol describes the formation of a benzoxazinone intermediate, a common precursor for quinazolinones.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (catalytic amount)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add acetic anhydride (1.5 eq).

-

Add a catalytic amount of pyridine to the mixture.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 7-Bromo-6-methyl-2-(substituted)-4H-benzo[d][1][2]oxazin-4-one can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 7-Bromo-6-methyl-3-(substituted)-2-(substituted)-quinazolin-4(3H)-one

This protocol outlines the conversion of the benzoxazinone intermediate into the desired quinazolinone derivative by reaction with a primary amine.